molecular formula C₆₆H₇₄Cl₂N₈O₂₅ B139661 Vancomicina CDP-1 CAS No. 55598-85-1

Vancomicina CDP-1

Número de catálogo: B139661
Número CAS: 55598-85-1
Peso molecular: 1450.2 g/mol
Clave InChI: OGMARHJAPWBNFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, Vancomycin CDP-1 is biologically inactive .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetics of vancomycin, including its degradation to CDP-1, are crucial for effective therapeutic monitoring. Studies have shown that in patients with renal impairment, the accumulation of CDP-1 can lead to elevated serum levels of vancomycin due to cross-reactivity in immunoassays. This is particularly relevant in hemodialysis patients where accurate dosing is essential to avoid toxicity while ensuring efficacy against infections.

Key Findings:

  • In patients undergoing hemodialysis, CDP-1 levels can interfere with immunoassays used to measure vancomycin concentrations, potentially leading to falsely elevated results .
  • The prolonged exposure of vancomycin in such patients allows for higher accumulation rates of CDP-1, necessitating careful monitoring and adjustment of dosing regimens .
Study Population Method Findings
Hemodialysis patientsImmunoassays vs. LC-MS/MSCMIA and KIMS assays showed acceptable correlation with LC-MS/MS; no significant cross-reactivity from CDP-1 detected.
Chronic kidney disease patientsPharmacokinetic assessmentElevated vancomycin levels due to CDP-1 interference noted; importance of accurate therapeutic drug monitoring emphasized.

Immunoassay Interference

CDP-1 poses a challenge in the clinical measurement of vancomycin due to its structural similarity. It can cross-react with anti-vancomycin antibodies used in various immunoassays, leading to inaccurate serum concentration readings.

Implications:

  • The presence of CDP-1 can cause overestimation of vancomycin levels, particularly in patients with renal dysfunction where drug accumulation is common .
  • Accurate measurement techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are recommended for precise therapeutic monitoring .
Assay Type Cross-Reactivity with CDP-1 Recommendation
Chemiluminescent Microparticle Assay (CMIA)YesUse LC-MS/MS for confirmation
Kinetic Interaction of Microparticles in Solution (KIMS)YesPrefer LC-MS/MS for accurate results

Clinical Case Studies

Several case studies highlight the clinical implications of Vancomycin CDP-1 in treating infections:

  • Case Study 1: A patient undergoing hemodialysis exhibited elevated vancomycin levels due to CDP-1 interference in standard immunoassays. Subsequent treatment adjustments based on LC-MS/MS results led to improved therapeutic outcomes .
  • Case Study 2: In a cohort study involving chronic kidney disease patients, researchers found that the accumulation of CDP-1 correlated with adverse clinical outcomes due to misinterpretation of drug levels from immunoassays .

Conclusion and Future Directions

The presence of Vancomycin CDP-1 significantly impacts the clinical management of vancomycin therapy. Its potential for interfering with immunoassays necessitates the adoption of more reliable measurement techniques such as LC-MS/MS to ensure accurate dosing and effective treatment outcomes.

Future research should focus on:

  • Developing standardized protocols for measuring vancomycin and its metabolites.
  • Investigating the long-term effects of CDP-1 accumulation on patient health outcomes.
  • Exploring alternative therapeutic strategies that mitigate the impact of CDP-1 on treatment efficacy.

Mecanismo De Acción

Target of Action

Vancomycin CDP-1 is a biologically inactive crystalline degradation product of Vancomycin . The primary target of Vancomycin is the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria . By binding to these termini, Vancomycin prevents their incorporation into the bacterial cell wall . This interaction is crucial for the antibacterial activity of Vancomycin .

Mode of Action

Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The biochemical pathway affected by Vancomycin involves the synthesis of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall precursor units, Vancomycin prevents these units from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Vancomycin is a large glycopeptide compound with a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Vancomycin to protein has been reported to range from 10% to 50% .

Result of Action

As Vancomycin CDP-1 is a biologically inactive degradation product of Vancomycin It has been found that cdp-1 can cross-react with anti-vancomycin antibodies, leading to high results, especially in patients with kidney injury .

Action Environment

The stability of Vancomycin and its degradation products can be influenced by the environment. For instance, a stable, ready-to-use, room-temperature aqueous solution of Vancomycin has been developed, where Trp inhibits CDP-1 degradation products by forming noncovalent, reversible, and dissociable molecular complexes via hydrophobic interaction with Vancomycin . This suggests that the action, efficacy, and stability of Vancomycin and its degradation products can be influenced by factors such as temperature and the presence of other compounds .

Métodos De Preparación

Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of Vancomycin CDP-1 .

Análisis De Reacciones Químicas

Vancomycin CDP-1 undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:

Actividad Biológica

Vancomycin, a glycopeptide antibiotic, is primarily used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its degradation product, crystalline degradation product-1 (CDP-1), has garnered attention due to its implications in therapeutic drug monitoring and potential interference in clinical settings. This article explores the biological activity of CDP-1, its impact on vancomycin efficacy, and relevant research findings.

Overview of CDP-1

CDP-1 arises from the spontaneous deamidation of asparagine in the vancomycin structure, particularly under conditions of high temperature and alkaline pH. It exists in two isomeric forms: CDP-1-M (major) and CDP-1-m (minor), both of which are considered biologically inactive as antibiotics but can cross-react with immunoassays designed to measure vancomycin levels, leading to falsely elevated results in patients .

Impact on Vancomycin Efficacy

Research indicates that CDP-1 may act as a functional antagonist to vancomycin, potentially diminishing its antimicrobial effectiveness. In vivo studies have shown that the presence of CDP-1 can affect the pharmacodynamics of vancomycin, particularly in relation to bacterial inoculum size and tissue penetration . The competitive binding between CDP-1 and vancomycin for bacterial targets may contribute to reduced therapeutic outcomes in certain patients.

Clinical Relevance

In patients with renal impairment, the clearance of vancomycin is delayed, leading to an accumulation of CDP-1. This accumulation can complicate therapeutic drug monitoring (TDM) since standard immunoassays may not differentiate between vancomycin and CDP-1 effectively . Accurate measurement is critical for appropriate dosing, especially in hemodialysis patients who are at higher risk for infections due to vascular access complications.

Quantitative Analysis

A high-performance liquid chromatography (HPLC) method has been developed for quantifying both vancomycin and CDP-1 in serum samples. This method demonstrated linearity over a range of concentrations and highlighted the challenges associated with accurately measuring CDP-1 due to its cross-reactivity with immunoassays .

Compound Detection Method Concentration Range Coefficient of Variation (%)
VancomycinHPLC1 - 100 µg/ml3.3 - 8.6
CDP-1HPLC1 - 25 µg/ml2.8 - 5.2

Case Studies

A case series involving patients undergoing hemodialysis demonstrated that TDM was essential for optimizing vancomycin therapy. The study emphasized the need for alternative measurement techniques that can accurately account for the presence of CDP-1 without leading to dosage miscalculations .

Propiedades

IUPAC Name

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMARHJAPWBNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74Cl2N8O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1450.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55598-85-1
Record name Vancomycin CDP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.